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molecular formula C12H13NO7 B8413286 Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate

Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate

Cat. No. B8413286
M. Wt: 283.23 g/mol
InChI Key: TXUMFFPTLLJVOW-UHFFFAOYSA-N
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Patent
US07531546B2

Procedure details

To a solution of 2-fluoro-4-methoxy-1-nitro-benzene (84.1 g, 0.49 mol) and dimethyl malonate (129.9 g, 0.98 mol) in DMF (490 ml), potassium carbonate (135.9 g, 0.98 mol) is added at ambient temperature. The reaction mixture is stirred at 70 C.° for 12 h. The reaction mixture is added to toluene (393 ml) and 12 N HCl (123 ml) and extracted with ethyl acetate. The combined extracts are washed with H2O and brine, dried over sodium sulfate and evaporated down to give 2-(5-methoxy-2-nitro-phenyl)-malonic acid dimethyl ester.
Quantity
84.1 g
Type
reactant
Reaction Step One
Quantity
129.9 g
Type
reactant
Reaction Step One
Quantity
135.9 g
Type
reactant
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
393 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[C:13]([O:20][CH3:21])(=[O:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C=O)C.C1(C)C=CC=CC=1>[CH3:18][O:17][C:15](=[O:16])[CH:14]([C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11])[C:13]([O:20][CH3:21])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
84.1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Name
Quantity
129.9 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
135.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
490 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
123 mL
Type
reactant
Smiles
Cl
Name
Quantity
393 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 70 C.° for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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